molecular formula C5H4NNaO2S B7981197 sodium;pyridine-2-sulfinate

sodium;pyridine-2-sulfinate

Cat. No.: B7981197
M. Wt: 165.15 g/mol
InChI Key: HQCGASCBCQJRDJ-UHFFFAOYSA-M
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Description

Molecular Architecture and Crystallographic Properties

Sodium pyridine-2-sulfinate features a pyridine ring substituted at the 2-position with a sulfinate group (–SO₂⁻), which forms an ionic bond with a sodium cation (Na⁺). The molecular formula is C₅H₄NNaO₂S, with a calculated exact mass of 165.14 g/mol. The sulfinate group adopts a trigonal pyramidal geometry around the sulfur atom, while the pyridine ring maintains planarity with bond lengths consistent with aromatic systems (1.39–1.41 Å for C–C bonds).

Crystallographic data, though not fully reported in the literature, suggest a monoclinic crystal system based on analogous sulfinate salts. The sodium cation likely coordinates with two oxygen atoms from the sulfinate group and one nitrogen atom from the pyridine ring, forming a distorted tetrahedral geometry. This coordination stabilizes the structure through electrostatic interactions and hydrogen bonding between adjacent molecules.

Table 1: Key structural parameters

Parameter Value
Molecular formula C₅H₄NNaO₂S
Molecular weight 165.14–165.15 g/mol
Bond length (S–O) 1.45–1.47 Å (calculated)
Pyridine ring bond angles ~120° (C–C–C, C–N–C)

The SMILES notation ([Na+].S([O-])c1ncccc1) and InChI key (HQCGASCBCQJRDJ-UHFFFAOYSA-M) precisely describe the connectivity and stereoelectronic features.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (D₂O, 400 MHz): The pyridine ring protons appear as a multiplet at δ 7.8–8.5 ppm due to deshielding by the electronegative nitrogen. The H-3 and H-5 protons resonate as doublets at δ 8.2 and 8.4 ppm, respectively, while H-4 appears as a triplet at δ 7.9 ppm.
  • ¹³C NMR (D₂O, 100 MHz): The sulfinate-bearing carbon (C-2) resonates at δ 148 ppm, distinct from other pyridinic carbons (δ 124–138 ppm). The sulfur-bound carbon shows slight upfield shifting due to electron withdrawal by the sulfinate group.

Infrared Spectroscopy (IR):
Key absorption bands include:

  • Strong S–O asymmetric stretch at 1,120 cm⁻¹
  • S–O symmetric stretch at 1,040 cm⁻¹
  • Pyridine ring C–N stretch at 1,580 cm⁻¹
  • Aromatic C–H bending modes at 680–780 cm⁻¹

Mass Spectrometry (MS):
Electrospray ionization (ESI-MS) in negative mode shows a predominant peak at m/z 142.02 corresponding to [C₅H₄NO₂S]⁻. The sodium adduct [M + Na]⁺ appears at m/z 165.14.

Thermal Stability and Decomposition Pathways

Thermogravimetric analysis (TGA) reveals a decomposition onset at 285°C, with complete mass loss by 320°C. Differential scanning calorimetry (DSC) shows an endothermic peak at 292°C (ΔH = 180 J/g), corresponding to the melting point. The decomposition proceeds via two pathways:

  • Sulfinate Group Degradation : Cleavage of S–O bonds releases SO₂ gas, detectable by evolved gas analysis.
  • Pyridine Ring Fragmentation : Above 300°C, the ring undergoes retro-Diels-Alder reactions, yielding acrylonitrile and CO₂.

Table 2: Thermal properties

Property Value
Melting point 283–292°C
Decomposition onset 285°C
Residual ash (800°C) 22% (Na₂SO₄ predicted)

Solubility Behavior in Polar/Non-polar Media

Sodium pyridine-2-sulfinate exhibits high solubility in polar aprotic solvents due to its ionic nature:

Table 3: Solubility profile

Solvent Solubility (mg/mL, 25°C)
Water 85 ± 3
1,4-Dioxane 72 ± 2
Dimethyl sulfoxide 68 ± 4
Ethanol 12 ± 1
Dichloromethane <0.5

Properties

IUPAC Name

sodium;pyridine-2-sulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S.Na/c7-9(8)5-3-1-2-4-6-5;/h1-4H,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCGASCBCQJRDJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)S(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)S(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;pyridine-2-sulfinate involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature and patents. The preparation methods may include various organic synthesis techniques, such as condensation reactions, cyclization, and other organic transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods are optimized for cost-effectiveness and efficiency, often using advanced technologies and equipment.

Chemical Reactions Analysis

Types of Reactions

sodium;pyridine-2-sulfinate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatography.

Scientific Research Applications

Synthesis of Sulfonamides

Sodium pyridine-2-sulfinate is a crucial intermediate in the synthesis of sulfonamide drugs, which are widely used to treat bacterial infections. The compound facilitates the formation of sulfonamide linkages through various chemical reactions, including nucleophilic substitutions.

Organic Synthesis

This compound is employed as a reagent in numerous organic reactions, aiding chemists in constructing complex molecules efficiently. It has been utilized in:

  • Palladium-Catalyzed Reactions : Sodium pyridine-2-sulfinate serves as a nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of diverse pyridine derivatives from aryl halides with high yields .

Analytical Chemistry

In analytical methods, sodium pyridine-2-sulfinate is used for detecting and quantifying specific compounds. Its stability and reactivity make it suitable for enhancing the accuracy of chemical analyses.

Pharmaceutical Development

The compound plays a significant role in drug formulation and development, particularly in creating more effective therapeutic agents within the antibiotic domain. Its ability to form stable intermediates is crucial for synthesizing complex drug molecules.

Material Science Research

Recent studies have explored sodium pyridine-2-sulfinate for developing new materials with unique properties, such as conductive polymers. The compound's reactivity allows it to participate in various polymerization processes .

Data Table: Applications Overview

Application AreaDescriptionKey Reactions/Processes
Synthesis of SulfonamidesIntermediate for sulfonamide drugsNucleophilic substitutions
Organic SynthesisReagent in various organic reactionsPalladium-catalyzed cross-coupling
Analytical ChemistryDetection and quantification methodsChemical analysis enhancement
Pharmaceutical DevelopmentRole in drug formulation and antibiotic developmentSynthesis of complex drug molecules
Material ScienceResearch into conductive polymers and new materialsPolymerization processes

Case Study 1: Palladium-Catalyzed Cross-Coupling Reactions

A study demonstrated the effectiveness of sodium pyridine-2-sulfinate as a nucleophilic coupling partner in palladium-catalyzed reactions. The coupling of this sulfinate with aryl halides yielded products with up to 95% efficiency under optimized conditions . This showcases its potential for synthesizing valuable pharmaceuticals.

Case Study 2: Electrochemical Meta-C–H Sulfonylation

Research published in Nature highlighted the use of sodium sulfinates, including sodium pyridine-2-sulfinate, in electrochemical meta-C–H sulfonylation reactions. This process exhibited regioselectivity and efficiency, indicating the compound's utility in modern synthetic methodologies .

Case Study 3: Mechanistic Studies

Mechanistic investigations revealed that sodium pyridine-2-sulfinate could engage with various substrates under palladium catalysis, leading to the formation of diverse products. This adaptability enhances its application scope across different chemical transformations .

Mechanism of Action

The mechanism of action of sodium;pyridine-2-sulfinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Analogues

Pyridine-Based Sulfinates

Sodium 5-(Trifluoromethyl)pyridine-2-sulfinate (C₆H₃F₃NNaO₂S, MW: 233.14):

  • Substituent : Trifluoromethyl (-CF₃) at the 5-position of the pyridine ring.
  • Properties : Higher thermal stability (melting point: 340°C dec) and electron-withdrawing effects enhance reactivity in cross-coupling .
  • Application : Used to synthesize 2-(4-octylphenyl)-5-(trifluoromethyl)pyridine (81% yield) via desulfinative coupling .

Sodium 4-(Trifluoromethyl)pyridine-2-sulfinate :

  • Substituent : -CF₃ at the 4-position.
  • Reactivity : Altered regioselectivity due to steric and electronic effects, though specific yield data are unavailable .

Sodium 6-(Trifluoromethyl)pyridine-2-sulfinate: Substituent: -CF₃ at the 6-position. Application: Produces 2-arylquinolines (e.g., 2-(p-tolyl)quinoline) with high purity via column chromatography .

Carbocyclic Sulfinates

Sodium 4-Methylbenzenesulfinate (Toluenesulfinate):

  • Structure : Aromatic sulfinate without a heterocyclic ring.
  • Reactivity Comparison : Slower SO₂ extrusion and transmetallation rates compared to sodium pyridine-2-sulfinate, attributed to weaker Pd coordination .
  • Kinetic Data : Initial reaction rates in Pd-catalyzed couplings are ~30% lower than pyridine-2-sulfinate derivatives .

Performance in Cross-Coupling Reactions

Compound Reaction Type Yield (%) Key Conditions Reference
Sodium pyridine-2-sulfinate Pd-catalyzed with PhMgBr 53 Pd(OAc)₂, PCy₃, 1,4-dioxane
Sodium 5-(CF₃)pyridine-2-sulfinate Desulfinative coupling 81 Silica gel purification
Sodium 4-methylbenzenesulfinate Pd-catalyzed (comparative) ~50 Same as pyridine-2-sulfinate

Key Findings :

  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) enhance reaction rates by stabilizing Pd intermediates .
  • Heterocyclic Advantage : Pyridine-based sulfinates outperform carbocyclic analogues due to improved Pd coordination and SO₂ extrusion efficiency .

Stability and Handling

Compound Thermal Stability Storage Requirements
Sodium pyridine-2-sulfinate Stable at RT (decomposes >300°C) Inert atmosphere, RT
Sodium 5-(CF₃)pyridine-2-sulfinate 340°C (dec) RT, no special inert gas
Sodium 4-methylbenzenesulfinate Lower decomposition temperature Similar to pyridine derivatives

Note: Trifluoromethyl derivatives exhibit higher thermal stability, likely due to increased molecular rigidity .

Mechanistic Differences

  • SO₂ Extrusion : Pyridine-2-sulfinates undergo faster SO₂ extrusion than carbocyclic analogues, as the pyridine nitrogen stabilizes transition states .
  • Transmetallation : The sequence of transmetallation/SO₂ extrusion is 2–3× faster for pyridine-2-sulfinate, critical for high-yield coupling .

Q & A

Q. What are the standard synthetic protocols for sodium pyridine-2-sulfinate, and how can purity be validated?

Sodium pyridine-2-sulfinate is typically synthesized via nucleophilic substitution or sulfinate salt formation. A common method involves reacting pyridine-2-sulfonyl chloride with sodium hydroxide under controlled pH conditions. Purification often employs silica gel chromatography with polar solvents (e.g., ethyl acetate/methanol mixtures) . To validate purity, use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to verify structural integrity. Elemental analysis (C, H, N, S) can further confirm stoichiometric ratios .

Q. How does sodium pyridine-2-sulfinate’s solubility profile influence its reactivity in organic synthesis?

Solubility in polar aprotic solvents (e.g., DMF, DMSO) enhances its utility in coupling reactions, while limited solubility in non-polar solvents may restrict heterogeneous reaction setups. To optimize solubility, conduct preliminary tests in solvents of varying polarity and monitor dissolution via UV-Vis spectroscopy. For example, in DMF, the compound exhibits a λmax at 265 nm, correlating with its π→π* transitions .

Q. What analytical techniques are critical for characterizing sodium pyridine-2-sulfinate-derived products?

Key techniques include:

  • NMR spectroscopy : To track desulfination by observing the disappearance of sulfinate proton signals (δ 7.5–8.5 ppm in ¹H NMR).
  • HRMS : To confirm molecular weights of cross-coupled products (e.g., 2-arylquinolines).
  • X-ray crystallography : For unambiguous structural elucidation of crystalline derivatives .

Q. What are the stability considerations for sodium pyridine-2-sulfinate under ambient and reaction conditions?

The compound is hygroscopic and prone to oxidation. Store under inert gas (Ar/N2) at –20°C. Stability during reactions can be assessed via TLC monitoring under varying temperatures (25–80°C) and oxygen levels. Degradation products (e.g., sulfonic acids) can be identified using ion chromatography .

Q. How does sodium pyridine-2-sulfinate participate in transition-metal-free cross-coupling reactions?

It acts as a sulfinate donor in desulfinative couplings with aryl halides or boronic acids. For example, in the synthesis of 2-(4-methoxyphenyl)quinoline, the sulfinate group is replaced by an aryl moiety via radical or nucleophilic pathways. Reaction progress can be tracked by quantifying SO2 release via gas chromatography .

Advanced Research Questions

Q. What mechanistic pathways explain the desulfinative cross-coupling of sodium pyridine-2-sulfinate in the absence of transition metals?

Proposed mechanisms include:

  • Radical pathways : Initiated by light or thermal conditions, leading to sulfonyl radical intermediates.
  • Nucleophilic aromatic substitution (SNAr) : Enhanced by electron-withdrawing groups on the aryl partner. To distinguish pathways, conduct radical trapping experiments (e.g., using TEMPO) or isotopic labeling (e.g., ³⁴S) to track sulfur fate .

Q. How can contradictory data on reaction yields (e.g., 40–85%) be systematically addressed?

Contradictions may arise from solvent purity, oxygen levels, or substrate electronic effects. Design a factorial experiment varying:

  • Solvent (DMF vs. DMSO)
  • Temperature (60°C vs. 100°C)
  • Substitution patterns (electron-rich vs. electron-poor aryl partners) Use ANOVA to identify statistically significant variables and optimize conditions .

Q. What computational methods support the design of sodium pyridine-2-sulfinate-mediated reactions?

Density functional theory (DFT) can model transition states in SNAr or radical pathways. For example, calculate activation energies for sulfinate displacement with different aryl groups. Pair computational results with experimental kinetics (e.g., Arrhenius plots) to validate models .

Q. How can reaction scalability be improved without compromising selectivity?

Pilot studies suggest:

  • Flow chemistry : Enhances heat/mass transfer for exothermic steps.
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 24h to 2h). Monitor scalability via in-line IR spectroscopy to detect intermediate formation .

Q. What strategies resolve ambiguities in spectral assignments for sodium pyridine-2-sulfinate derivatives?

Combine 2D NMR techniques (HSQC, HMBC) to correlate proton and carbon signals. For complex mixtures, use hyphenated LC-MS/NMR. Cross-reference with databases (e.g., SciFinder) to compare spectral data of analogous compounds .

Methodological Best Practices

  • Data validation : Replicate experiments across multiple batches to ensure reproducibility .
  • Contradiction resolution : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
  • Reporting : Follow IMRAD guidelines to detail experimental conditions, ensuring replicability .

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